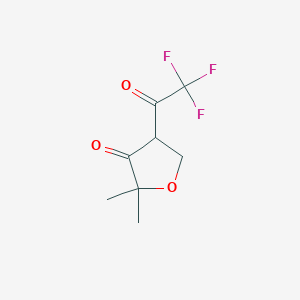![molecular formula C12H19NS B13072489 4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)
4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in the ring system imparts distinct electronic characteristics, making it a valuable scaffold for the development of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common approach is the cyclization of a suitable precursor, such as a 2-cyanothioacetamide derivative, with an appropriate electrophile under basic conditions . The reaction conditions often involve the use of a base like sodium hydroxide in ethanol, followed by purification through recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to ensure consistent reaction conditions and minimize by-products. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases by occupying the ATP-binding site, leading to downstream effects on cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-b]pyridine: Another thieno-fused pyridine with similar electronic properties but different substitution patterns.
Pyrrolopyridine: A related compound with a fused pyrrole ring, often used in drug discovery.
Uniqueness
4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel bioactive molecules with potentially improved pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C12H19NS |
|---|---|
Peso molecular |
209.35 g/mol |
Nombre IUPAC |
4-butan-2-yl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-4-9(2)12(3)10-6-8-14-11(10)5-7-13-12/h6,8-9,13H,4-5,7H2,1-3H3 |
Clave InChI |
ZADIUXUXLPVLTA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1(C2=C(CCN1)SC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13072420.png)
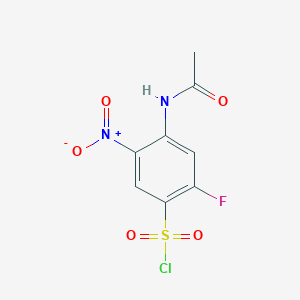
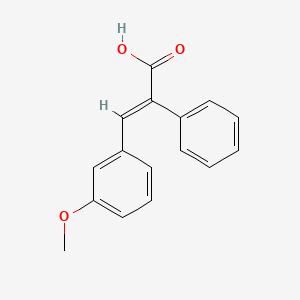
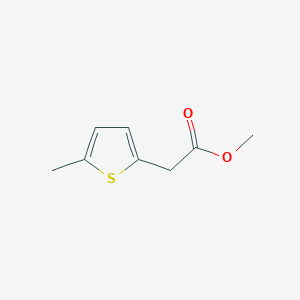
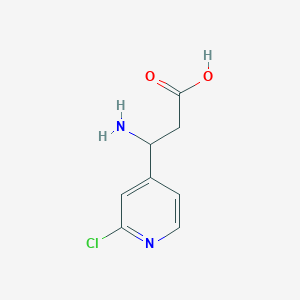
![3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B13072450.png)
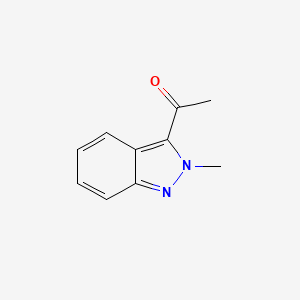

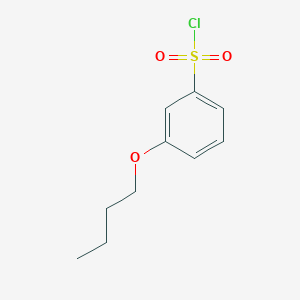
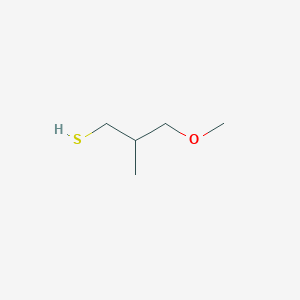
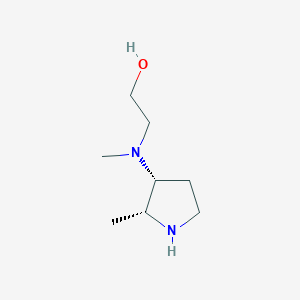
![tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate](/img/structure/B13072494.png)
